molecular formula C17H14N6O B2644131 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034563-43-2

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide

Cat. No.: B2644131
CAS No.: 2034563-43-2
M. Wt: 318.34
InChI Key: DTGMOFOEKCRLCI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a 1,2,3-triazole ring, and an indole ring with a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several aromatic rings (the pyridine, triazole, and indole rings) and a carboxamide group. The presence of these groups could result in interesting electronic and steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could result in significant π-π stacking interactions, which could affect its solubility and other properties .

Scientific Research Applications

Synthetic Methodologies

Researchers have developed efficient procedures for N-alkylation involving nitrogen heterocycles, highlighting the versatility of such compounds in synthetic chemistry. For instance, a study demonstrated the N-alkylation of anilines, carboxamides, and various nitrogen heterocycles using alkyl halides, showcasing the compound's utility in synthesizing a wide range of N-alkylated products (Hayat et al., 2001). Additionally, a novel synthesis approach involving palladium catalysis has been employed for the intramolecular amination of C(sp3)-H and C(sp2)-H bonds, offering an efficient pathway to synthesize azetidines, pyrrolidines, and indolines (He et al., 2012).

Antimicrobial Activities

The compound has shown potential in antimicrobial applications, particularly in the fight against tuberculosis. A study focusing on the development of pyrazolo[4,3-c]pyridine carboxamides as Mycobacterium tuberculosis inhibitors demonstrated the synthesis and evaluation of various derivatives, highlighting one compound's potent inhibitory activity against the tuberculosis pathogen (Amaroju et al., 2017).

Catalysis

In the realm of catalysis, the structural features of these compounds have been leveraged to develop novel catalytic systems. For instance, unique CuI-pyridine-based ligand systems have been explored for N-arylation of indoles and other heterocycles, demonstrating the compound's utility in facilitating efficient cross-coupling reactions (Taywade et al., 2018).

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-17(13-3-4-16-12(8-13)5-7-19-16)20-9-14-11-23(22-21-14)15-2-1-6-18-10-15/h1-8,10-11,19H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGMOFOEKCRLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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